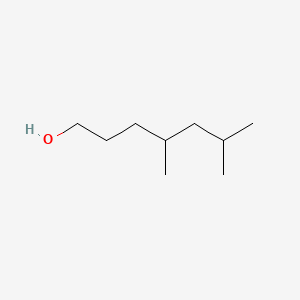

4,6-Dimethyl-1-heptanol

Description

Significance of Aliphatic Alcohols in Synthetic Chemistry

Aliphatic alcohols, organic compounds containing one or more hydroxyl (-OH) groups attached to a saturated carbon atom, are fundamental to the field of organic chemistry. solubilityofthings.com Their importance stems from their versatile reactivity and wide availability. nih.govnumberanalytics.com They serve as crucial building blocks, intermediates, and solvents in a vast array of chemical transformations. numberanalytics.com The hydroxyl group's polarity allows alcohols to participate in numerous reactions, including oxidation to form aldehydes and ketones, esterification with carboxylic acids, and nucleophilic substitutions. solubilityofthings.com This reactivity makes them indispensable in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science. nih.govnumberanalytics.com The ability to use alcohols for carbon-carbon bond formation, for instance through Grignard-type reactions or modern catalytic methods, highlights their central role in molecular construction. nih.gov

Overview of Branched-Chain Alcohols in Advanced Chemical Synthesis

Branched-chain alcohols are a specific subclass of aliphatic alcohols that offer unique structural and steric properties, which are leveraged in advanced chemical synthesis. The branching in their carbon skeleton significantly influences their physical properties, such as boiling points and solubility. numberanalytics.com For example, branched structures can lead to lower pour points and offer powerful solvency, making them advantageous in formulations for coatings and lubricants. exxonmobilchemical.com In surfactant technology, ethoxylates derived from branched alcohols can exhibit superior wetting power compared to their linear counterparts. exxonmobilchemical.com From a synthetic standpoint, the steric hindrance provided by branching can direct the stereochemical outcome of reactions, enabling the synthesis of complex, stereochemically-defined molecules. nih.gov The use of branched-chain higher alcohols, sometimes referred to as fusel alcohols, is also a significant area of research in biotechnology, where organisms like yeast are engineered to produce them for various industrial applications. nih.gov

Research Trajectories for Alkyl-Substituted Heptanols

Research into alkyl-substituted heptanols, a category that includes various isomers of dimethylheptanol, often focuses on understanding how molecular architecture affects physical and chemical properties. jcdyre.dk Isomeric structure plays a critical role; for instance, the position of the hydroxyl group and methyl substituents in different heptanol (B41253) isomers has been shown to significantly influence the dynamics of hydrogen bonding in the liquid state. jcdyre.dkresearchgate.net These alcohols are studied as model systems to investigate supramolecular structures and relaxation behaviors in complex liquids. jcdyre.dk Research has demonstrated that hydrogen bonding stability differs among heptanol isomers, with branched structures often showing a more pronounced decay of these bonds with increasing temperature. researchgate.net Furthermore, alkyl-substituted heptanols serve as chiral building blocks in the synthesis of natural products and pheromones, where their specific stereochemistry is crucial for biological activity. jst.go.jp

Contextualizing 4,6-Dimethyl-1-heptanol within Alcohol Chemistry Research

This compound is a specific branched-chain primary alcohol with the molecular formula C₉H₂₀O. nih.gov As a member of the alkyl-substituted heptanol family, it represents a precise molecular architecture whose properties are of interest in synthetic and materials chemistry. Its structure, featuring methyl groups at the 4- and 6-positions of a heptanol backbone, distinguishes it from its numerous isomers, such as 2,6-dimethyl-4-heptanol or 2,6-dimethyl-2-heptanol (B77958). nih.govsigmaaldrich.comgoogle.com While direct and extensive research on this compound is not as widespread as for some of its isomers used in fragrance applications, its chemical properties can be understood within the broader context of primary branched alcohols. google.com Its synthesis can be approached through multi-step reaction sequences, for example, starting from precursors like 2-butenoic acid derivatives. chemicalbook.com The compound serves as a reference point for physical property comparisons among C9 alcohols and as a potential, albeit less common, building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 820-05-3 | nih.govchemsrc.comchembk.com |

| Molecular Formula | C₉H₂₀O | nih.govchemsrc.comchembk.com |

| Molecular Weight | 144.25 g/mol | nih.govchemsrc.comchembk.com |

| Boiling Point | 189.1 ± 8.0 °C at 760 mmHg | chemsrc.com |

| Density | 0.8 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 76.3 ± 8.7 °C | chemsrc.com |

| Index of Refraction | 1.429 | chemsrc.com |

Table 2: Computed Properties of this compound

| Property | Value | Source(s) |

| XLogP3-AA | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 144.151415257 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(2)7-9(3)5-4-6-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBXGQPBCBPHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623510 | |

| Record name | 4,6-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820-05-3 | |

| Record name | 4,6-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethyl 1 Heptanol and Structural Analogues

Established Multi-Step Synthesis Pathways

Traditional organic synthesis provides several multi-step routes to produce 4,6-dimethyl-1-heptanol and related structures. These pathways often rely on well-established reactions to build the carbon skeleton and introduce the required functional groups.

Multi-step Reaction Sequences Involving Halogenation and Catalytic Hydrogenation

One documented pathway to synthesize this compound involves a five-step reaction sequence. chemicalbook.com This process utilizes reagents such as hydrogen bromide (HBr) and acetic acid, followed by steps for hydrolysis and a final catalytic hydrogenation to yield the target alcohol. chemicalbook.com While the specific starting materials for this exact sequence are detailed in the original literature, the general approach highlights a classic method of functional group interconversion and saturation. chemicalbook.comlibretexts.org Free-radical halogenation of alkanes can be an initial step to introduce a functional group that allows for further reactions, such as elimination to form an alkene, which can then be further functionalized. libretexts.orgyoutube.comyoutube.com

Table 1: Exemplary Multi-Step Synthesis of this compound

| Step | Reagent/Process | Transformation |

|---|---|---|

| 1 | (Not specified) | Initial substrate preparation |

| 2 | HBr | Halogenation |

| 3 | Acetic Acid | (Not specified) |

| 4 | Hydrolysis | Functional group modification |

| 5 | Catalytic Hydrogenation | Saturation to yield final alcohol |

Data sourced from ChemicalBook. chemicalbook.com

Synthetic Routes from Unsaturated Carboxylic Acid Esters (e.g., 2-Butenoic acid, 3-cyclopropyl-, ethyl ester)

The synthesis of branched alcohols can also originate from unsaturated carboxylic acids or their esters. sioc-journal.cnorganic-chemistry.orgresearchgate.netorganic-chemistry.org These starting materials offer versatile handles for carbon chain extension and functional group manipulation. For instance, β,γ-unsaturated esters are valuable synthons that can be converted into a variety of more complex molecules. sioc-journal.cn General methods for synthesizing unsaturated esters include the Knoevenagel condensation and Wittig reactions. organic-chemistry.org The carboxylic acid or ester functionality can be reduced to a primary alcohol. This reduction, combined with other steps to build the required dimethylheptane backbone, constitutes a viable, albeit potentially lengthy, synthetic strategy.

Chemoenzymatic Synthetic Approaches for Chiral Analogues

The demand for enantiomerically pure chiral alcohols has driven the development of chemoenzymatic methods. These strategies combine the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. nih.govnih.govresearchgate.net

Enzymatic Desymmetrization Strategies in Branched Heptanol (B41253) Synthesis

Enzymatic desymmetrization is a powerful technique for producing chiral molecules from prochiral or meso compounds. pharmasalmanac.com For the synthesis of chiral branched heptanols, a common strategy involves the enzymatic desymmetrization of a meso-diol, such as meso-2,6-dimethyl-1,7-heptanediol. jst.go.jp This approach can provide access to enantiomerically enriched building blocks. jst.go.jpsemanticscholar.org For example, the enantioselective hydrolysis of the corresponding prochiral diester can yield a chiral derivative with a theoretical yield of 100%. pharmasalmanac.com This method has been successfully applied to the formal synthesis of the vitamin E side chain and the insect pheromone tribolure, which share structural similarities with branched heptanols. jst.go.jp

Stereoselective Formation of Acyclic Diols via Cyclic Hydroboration

Hydroboration-oxidation is a fundamental reaction for the anti-Markovnikov hydration of alkenes to form alcohols. inflibnet.ac.in When applied to chiral substrates or using chiral boranes, this reaction can be highly stereoselective. A key strategy for controlling the stereochemistry in acyclic systems is through cyclic hydroboration. umich.edu This approach can be used to synthesize acyclic diols with high diastereoselectivity. umich.eduacs.org The hydroboration of an alkene adjacent to an existing chiral center often proceeds with high facial selectivity, leading to the formation of one diastereomer preferentially. inflibnet.ac.in This method is crucial for constructing the specific stereochemical relationships found in many complex natural products and chiral building blocks. umich.eduacs.org

Biocatalyst Utilization in Selective Functionalization (e.g., Pseudomonas cepacia lipase)

Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols and the selective functionalization of prochiral substrates. conicet.gov.ar The lipase (B570770) from Pseudomonas cepacia (PCL), now reclassified as Burkholderia cepacia lipase (BCL), is particularly noted for its high substrate selectivity, thermal resistance, and tolerance to organic solvents. conicet.gov.armdpi.comscience.gov It is commercially available in both free and immobilized forms, such as Amano Lipase PS. conicet.gov.armdpi.com

PCL has been successfully used in the enantioselective acylation of chiral alcohols, including the kinetic resolution of various primary and secondary alcohols. nih.govmdpi.comresearchgate.netresearchgate.net In a typical resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting acylated product from the remaining unreacted alcohol, both in high enantiomeric excess. mdpi.com This lipase's ability to function in organic media and catalyze transesterification reactions makes it a versatile tool for synthesizing optically active alcohols and esters. conicet.gov.armdpi.com

Table 2: Applications of Pseudomonas cepacia Lipase (PCL) in Enantioselective Synthesis

| Application | Substrate Type | Transformation | Selectivity Outcome |

|---|---|---|---|

| Kinetic Resolution | Racemic secondary alcohols | Enantioselective esterification/transesterification | High enantiomeric ratios (E > 100) often achieved. mdpi.comresearchgate.net |

| Kinetic Resolution | Aryltrimethylsilyl chiral alcohols | Transesterification | High conversions (c ≈ 50%) and excellent enantiomeric excess (ee > 99%). mdpi.com |

| Selective Hydrolysis | Racemic butyrates | Enantioselective hydrolysis | Key step in the synthesis of both enantiomers of muscarinic antagonists. nih.gov |

| Desymmetrization | Prochiral/meso diols | Selective acylation | Production of chiral monoesters from symmetric diols. jst.go.jp |

Data sourced from multiple studies on PCL applications. nih.govjst.go.jpmdpi.comresearchgate.net

Catalytic Processes in Heptanol Synthesis

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like this compound. Various catalytic methods, including hydrogenation, Grignard reactions, and other industrial processes, are employed to produce branched alcohols.

The catalytic hydrogenation of functional groups is a cornerstone of alcohol synthesis. For the production of branched alcohols, this can involve the reduction of corresponding aldehydes, ketones, esters, or epoxides.

The synthesis of branched alcohols, which are crucial for several chemical industries, can be effectively achieved through the catalytic reduction of substituted epoxides under mild conditions. researchgate.net The metal-catalyzed hydrogenation of epoxides can be tailored to yield either linear (anti-Markovnikov) or branched (Markovnikov) alcohol products. chemrxiv.org PNN- and PNP-ruthenium-pincer complexes with N-H functional groups have shown high activity for the branched-selective hydrogenation of epoxides. chemrxiv.org Using isopropanol (B130326) as the solvent, these catalysts can produce excellent yields of branched alcohols with catalyst loadings as low as 0.03%, avoiding the need for strong base additives. chemrxiv.org

Another significant route is the hydrogenation of carbon monoxide (CO) or carbon dioxide (CO2). While traditionally challenging, recent advancements have enabled the production of C2+ alcohols, including both linear and branched structures, through CO2 hydrogenation. rsc.org For instance, a homogeneous catalytic system of Ru3(CO)12/Rh2(CO)4Cl2/LiI-DMI has been shown to selectively convert CO2 into a mixture of alcohols, with a high selectivity of up to 96.4% for C2+ alcohols like ethanol, propanol, and various butanols. rsc.org

The table below summarizes different catalytic systems used for the hydrogenation to produce alcohols.

| Catalyst System | Substrate | Product Type | Key Findings |

| PNN- and PNP-ruthenium-pincer complexes | Epoxides | Branched Alcohols | High activity and selectivity for branched products with low catalyst loading (0.03%). chemrxiv.org |

| Ru3(CO)12/Rh2(CO)4Cl2/LiI-DMI | Carbon Dioxide (CO2) | Linear and Branched C2+ Alcohols | High selectivity (96.4%) for C2+ alcohols under mild conditions. rsc.org |

| Alkali-promoted Mo/SiO2 | Carbon Dioxide (CO2) | C2+ Alcohols | Effective for CO2 hydrogenation at 250 °C. rsc.org |

| Rhodium complexes | Primary Alcohols and Butadiene | Branched Ketones (precursors) | Tandem transfer hydrogenative coupling-redox isomerization. nih.gov |

The Grignard reaction is a powerful and versatile tool in organic synthesis for forming carbon-carbon bonds, making it highly suitable for producing complex branched alcohols. The reaction involves an organomagnesium halide (Grignard reagent) acting as a nucleophile, which attacks an electrophilic carbon atom, such as the one in a carbonyl group.

For the synthesis of a primary alcohol like this compound, a suitable Grignard reagent can be reacted with an epoxide, such as ethylene (B1197577) oxide. The nucleophilic alkyl group of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, causing it to open and, after an acidic workup, form a primary alcohol with two additional carbon atoms.

Alternatively, Grignard reagents are widely used with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. youtube.com For example, the synthesis of 4-methyl-4-heptanol, a tertiary alcohol, is commonly achieved by reacting 4-heptanone (B92745) with a methylmagnesium bromide reagent. A patent describes a method for preparing 2,6-dimethyl-2-heptanol (B77958) where a methyl Grignard reagent reacts with 2-methyl-2-hepten-6-one, followed by hydrogenation. google.com This highlights the general applicability of the Grignard reaction in synthesizing a wide array of substituted alcohols.

The general scheme for a Grignard reaction with different carbonyl compounds is shown below:

Aldehyde + Grignard Reagent → Secondary Alcohol

Ketone + Grignard Reagent → Tertiary Alcohol

Epoxide + Grignard Reagent → Primary or Secondary Alcohol

A specific multi-step synthesis reported in 1961 outlines a pathway to this compound that involves catalytic hydrogenation as a final step. chemicalbook.com

On an industrial scale, the synthesis of alcohols requires robust and efficient methods that maximize yield and purity while minimizing costs. For branched-chain higher alcohols like isobutanol and 3-methyl-1-butanol, metabolic engineering of microorganisms such as Ralstonia eutropha presents a promising biotechnological approach. researchgate.net By redirecting carbon flux from storage pathways to biosynthetic pathways, engineered strains can produce significant titers of these alcohols. researchgate.net In one study, an engineered mutant of R. eutropha produced over 14 g/L of branched-chain alcohols over 50 days in a semicontinuous flask cultivation, a method used to mitigate product toxicity and ensure nutrient supply. researchgate.net

For chemical syntheses, yield optimization often involves careful control of reaction parameters. In continuous flow oxidation processes for converting alcohols to aldehydes, for instance, adjusting residence time and flow rate can significantly impact yield. acs.org For biphasic systems, increasing turbulence through higher flow rates can enhance mixing and improve reaction efficiency. acs.org

In the context of Grignard reactions, maintaining anhydrous conditions is critical, as the reagent reacts readily with water. The choice of solvent, typically anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF), is also crucial. google.com Temperature control is another key parameter to optimize yield and prevent side reactions.

The Guerbet reaction, which facilitates the homo-coupling of two primary alcohols into a β-alkylated dimer alcohol, is another industrially relevant process. rsc.org Although it traditionally requires high temperatures, recent advances focus on developing more selective transition metal catalysts to overcome challenges like side product formation. rsc.org

Derivatization Strategies from Precursors

Derivatization involves the chemical modification of a compound to produce a new substance with different properties. Alcohols are versatile precursors that can be converted into a wide range of other functional groups.

The conversion of an alcohol like this compound to its corresponding alkene, 4,6-dimethyl-1-heptene (B3056729), is typically achieved through a dehydration reaction rather than dehydrohalogenation. Dehydration involves the elimination of a water molecule from the alcohol. This process is usually catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and often requires heat. youtube.com

The mechanism for acid-catalyzed dehydration of a primary alcohol proceeds via an E2 mechanism, while for secondary and tertiary alcohols, it is typically an E1 mechanism involving a carbocation intermediate. youtube.com

Alternatively, a two-step process can be employed which aligns with the concept of dehydrohalogenation.

Conversion to an Alkyl Halide: The alcohol is first converted into an alkyl halide. This can be done using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Dehydrohalogenation: The resulting alkyl halide is then treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to eliminate a molecule of hydrogen halide (HX), forming the alkene.

A direct method for converting this compound to 4,6-dimethyl-1-heptene is mentioned as dehydrohalogenation using a strong acid or base. It is also noted that the dehydration of 1-heptanol (B7768884) can produce 1-heptene, a reaction that can be performed in the gas phase over an alumina (B75360) catalyst. google.com In a synthesis of a pheromone component, a related tertiary alcohol, (R)-7-tert-Butyldimethylsilyloxy-2,4-dimethyl-2-heptanol, was dehydrated to a mixture of alkenes using phosphorus oxychloride (POCl₃) in pyridine. tandfonline.com

The table below outlines common reagents for these transformations.

| Transformation | Reagent(s) | Mechanism/Notes |

| Alcohol Dehydration | H₂SO₄ or H₃PO₄, Heat | Acid-catalyzed elimination of water. youtube.com |

| Conversion to Alkyl Bromide | PBr₃ | Converts alcohol to alkyl bromide. |

| Conversion to Alkyl Chloride | SOCl₂ | Converts alcohol to alkyl chloride. |

| Dehydrohalogenation | Strong Base (e.g., KOtBu) | Elimination of HX from an alkyl halide to form an alkene. |

| Dehydration of Tertiary Alcohol | POCl₃, Pyridine | E2 elimination pathway, often used for sensitive substrates. tandfonline.com |

Chemical Reactivity and Mechanistic Studies of 4,6 Dimethyl 1 Heptanol

Alcohol Functional Group Transformations

The hydroxyl group is the most reactive site in the 4,6-dimethyl-1-heptanol molecule, participating in oxidation, reduction, esterification, and etherification reactions. msu.edunumberanalytics.com

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. numberanalytics.comlibretexts.org The oxidation involves the removal of hydrogen atoms from the alcohol, one from the hydroxyl group and one from the carbon atom to which it is attached. libretexts.org

Mild oxidizing agents will convert this compound into its corresponding aldehyde, 4,6-dimethylheptanal. More vigorous or harsh oxidation conditions will further oxidize the initially formed aldehyde to a carboxylic acid, 4,6-dimethylheptanoic acid. numberanalytics.com Tertiary alcohols, in contrast, are not readily oxidized due to the absence of a hydrogen atom on the hydroxyl-bearing carbon. numberanalytics.comlibretexts.org

Table 1: Oxidation Reactions of this compound

| Reactant | Oxidizing Agent | Product | Product Class |

|---|---|---|---|

| This compound | Mild (e.g., PCC) | 4,6-Dimethylheptanal | Aldehyde |

The alcohol functional group in this compound is in a reduced state and is not susceptible to further reduction or hydrogenation. Reduction reactions typically involve the conversion of carbonyl groups (aldehydes, ketones) to alcohols or the saturation of double or triple bonds. masterorganicchemistry.com Since this compound is a saturated alcohol, it does not have carbon-carbon double bonds that can undergo catalytic hydrogenation. vanderbilt.edulibretexts.org The related unsaturated compound, 4,6-dimethyl-1-heptene (B3056729), can be reduced via catalytic hydrogenation, where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst like palladium on carbon (Pd/C), to yield the saturated alkane, 4,6-dimethylheptane. masterorganicchemistry.com

Esterification: this compound readily undergoes esterification, a reaction where an alcohol combines with an acid (typically a carboxylic acid) to form an ester and water. msu.edu This reaction can be catalyzed by a strong acid. Alternatively, more reactive derivatives of carboxylic acids, such as acid chlorides or anhydrides, can be used to form esters with the alcohol. msu.edu For example, reacting this compound with butanoic acid would yield heptyl butanoate (specifically, the 4,6-dimethylheptyl isomer) and water. mdpi.com

Etherification: Ethers can be formed from this compound through two main pathways. One method is acid-catalyzed dehydration, where at lower temperatures and with an excess of the alcohol, two molecules of the alcohol can combine to form a symmetrical ether (bis(4,6-dimethylheptyl) ether) and water. libretexts.org Another important method is the Williamson Ether Synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. msu.edu

Table 2: Example Esterification and Etherification Reactions

| Reaction Type | Reactants | Product |

|---|---|---|

| Esterification | This compound + Butanoic Acid | 4,6-Dimethylheptyl butanoate |

| Etherification | 2 molecules of this compound | Bis(4,6-dimethylheptyl) ether |

Reaction Mechanisms of Related Branched Alkenes

The reactivity of the corresponding alkene, 4,6-dimethyl-1-heptene, provides insight into reactions involving carbon-carbon double bonds and the formation of intermediates relevant to branched hydrocarbon chains.

The carbon-carbon double bond in 4,6-dimethyl-1-heptene is a region of high electron density, making it susceptible to attack by electrophiles. numberanalytics.com In these electrophilic addition reactions, the π bond is broken, and two new sigma bonds are formed. wou.edu

When an unsymmetrical reagent like a hydrogen halide (HX) or water (H₂O) adds to the unsymmetrical double bond of 4,6-dimethyl-1-heptene, the reaction follows Markovnikov's Rule. wou.eduuc3m.es This rule states that the hydrogen atom of the reagent adds to the carbon of the double bond that already has more hydrogen atoms (C1 in this case). The other part of the reagent (X or OH) adds to the more substituted carbon (C2), which becomes the site of a carbocation intermediate. wou.eduuc3m.es

Table 3: Electrophilic Addition to 4,6-Dimethyl-1-heptene

| Reagent | Predicted Major Product | Reaction Name |

|---|---|---|

| HBr | 2-Bromo-4,6-dimethylheptane | Hydrohalogenation |

| H₂O (in acid) | 4,6-Dimethyl-2-heptanol | Hydration |

The mechanism of electrophilic addition involves the formation of a positively charged intermediate. libretexts.org

In Hydrogenation (with HX): The addition of a protic acid like HBr to 4,6-dimethyl-1-heptene begins with the π electrons of the double bond attacking the electrophilic proton. libretexts.org This forms a new C-H bond at C1 and a secondary carbocation at C2. vanderbilt.eduuc3m.es This carbocation is an electron-deficient species. researchgate.net In the second step, the nucleophilic bromide ion (Br⁻) attacks the electrophilic carbocation, forming the final product, 2-bromo-4,6-dimethylheptane. libretexts.org The stability of the carbocation intermediate determines the regioselectivity of the reaction; more substituted carbocations are more stable and form faster. vanderbilt.edu While rearrangements are possible in carbocation chemistry, a simple hydride shift from C3 would not increase the stability of the secondary carbocation in this case. vanderbilt.edulibretexts.org

In Halogenation (with X₂): The addition of halogens like Br₂ or Cl₂ proceeds through a different type of intermediate. masterorganicchemistry.com Instead of an open carbocation, a cyclic halonium ion (e.g., a bromonium ion) is formed. libretexts.org The electrophilic bromine atom interacts with the double bond, forming a three-membered ring. researchgate.netlibretexts.org In the second step, a halide ion attacks one of the carbons of the cyclic intermediate from the opposite side (backside attack). masterorganicchemistry.com This mechanism explains the observed anti-stereochemistry of halogen addition, where the two halogen atoms add to opposite faces of the original double bond. masterorganicchemistry.comlibretexts.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-Dibromo-4,6-dimethylheptane |

| 1-Methoxy-4,6-dimethylheptane |

| 2-Bromo-4,6-dimethylheptane |

| This compound |

| 4,6-Dimethyl-1-heptene |

| 4,6-Dimethyl-2-heptanol |

| 4,6-Dimethylheptanal |

| 4,6-Dimethylheptane |

| 4,6-Dimethylheptanoic acid |

| Bis(4,6-dimethylheptyl) ether |

| Butanoic Acid |

| 4,6-Dimethylheptyl butanoate |

Stereochemical Aspects of Reactions Involving Branched Centers

The molecular structure of this compound features two stereogenic centers at the C4 and C6 positions. The presence of these branched methyl groups introduces chirality into the otherwise flexible acyclic carbon chain. This means the compound can exist as four distinct stereoisomers: the enantiomeric pair (4R, 6R) and (4S, 6S), and the diastereomeric pair (4R, 6S) and (4S, 6R). The specific three-dimensional arrangement of these methyl groups profoundly influences the molecule's reactivity, dictating the stereochemical outcome of reactions through substrate-controlled mechanisms. rsc.orgwikipedia.org

The stereoisomers of this compound are differentiated by their relationship as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). This relationship is fundamental to understanding their chemical behavior.

Table 1: Potential Stereoisomers of this compound and Their Relationships

| Stereoisomer | Relationship to (4R, 6R) | Relationship to (4S, 6S) | Relationship to (4R, 6S) |

| (4R, 6R) | Identity | Enantiomer | Diastereomer |

| (4S, 6S) | Enantiomer | Identity | Diastereomer |

| (4R, 6S) | Diastereomer | Diastereomer | Identity |

| (4S, 6R) | Diastereomer | Diastereomer | Enantiomer |

The stereochemistry at the C4 and C6 centers governs the approach of reagents to other parts of the molecule, primarily through steric hindrance. In what is known as acyclic stereocontrol, the chiral centers create a biased conformational landscape, making one face of a reactive site more accessible than the other. wikipedia.orgpku.edu.cn This principle is critical in predicting the products of reactions such as additions to carbonyls or epoxidations, should the primary alcohol at C1 be modified into such functional groups. For instance, in reactions involving nucleophilic attack on a derivative, established models like the Felkin-Anh model help predict which diastereomer will be preferentially formed by analyzing the steric environment around the reactive center. rsc.org

The synthesis of a specific stereoisomer of this compound or related structures, often pursued for applications like pheromone synthesis, is a testament to the importance of stereocontrol. tandfonline.comresearchgate.net Such syntheses typically start from the "chiral pool," using naturally occurring enantiopure molecules like citronellol. tandfonline.com The existing stereocenter in the starting material directs the stereochemistry of subsequent transformations.

A reaction is termed stereospecific if the mechanism dictates that different stereoisomers of the starting material yield stereoisomerically different products. inflibnet.ac.in For example, if the hydroxyl group of (4R, 6R)-4,6-dimethyl-1-heptanol were converted to a good leaving group (like a tosylate) and then substituted via an SN2 mechanism, the reaction would proceed with a single inversion of configuration at C1. pressbooks.pub

The impact of pre-existing stereocenters is clearly demonstrated in substrate-controlled reactions. A hypothetical scenario illustrating this principle is the reduction of a ketone at C2 of a 4,6-dimethylheptane framework. The existing chirality at C4 and C6 would direct an incoming hydride reagent, leading to the preferential formation of one diastereomer of the resulting alcohol.

Table 2: Illustrative Example of Substrate-Controlled Diastereoselectivity

| Starting Material (Ketone) | Reducing Agent | Major Product (Alcohol) | Minor Product (Alcohol) | Diastereomeric Ratio (d.r.) |

| (4R, 6R)-4,6-dimethyl-2-heptanone | L-Selectride® | (2S, 4R, 6R)-4,6-dimethyl-2-heptanol | (2R, 4R, 6R)-4,6-dimethyl-2-heptanol | >10:1 (Predicted) |

| (4R, 6R)-4,6-dimethyl-2-heptanone | NaBH₄ | (2S, 4R, 6R)-4,6-dimethyl-2-heptanol | (2R, 4R, 6R)-4,6-dimethyl-2-heptanol | ~3:1 (Predicted) |

This table is a hypothetical illustration based on established principles of stereoselective reduction. L-Selectride® is a bulkier reagent than sodium borohydride (B1222165) (NaBH₄), leading to higher diastereoselectivity due to more pronounced steric approach control.

Furthermore, stereospecific reactions are crucial in multi-step syntheses where maintaining chiral integrity is paramount. tandfonline.comacs.org For instance, the Mitsunobu reaction, which converts an alcohol to various functional groups, proceeds with a well-defined inversion of stereochemistry at the reacting center. nih.gov If applied to a chiral secondary alcohol derivative of this compound, this reaction would predictably invert the stereocenter.

Research on Derivatives and Analogues of 4,6 Dimethyl 1 Heptanol

Synthesis and Structural Elucidation of Novel Derivatives

The creation of novel derivatives from a parent alcohol like 4,6-dimethyl-1-heptanol involves a variety of synthetic strategies aimed at altering its chemical structure to achieve new functionalities. These modifications can range from simple reactions at the hydroxyl group to more complex alterations of the carbon skeleton.

While specific research detailing the modification of the this compound backbone is not extensively documented in publicly available literature, general organic chemistry principles provide a framework for such transformations. The heptanol (B41253) backbone can be altered through reactions such as oxidation, rearrangement, or cleavage, although these are often challenging to control with precision on a complex branched structure.

More commonly, the hydroxyl group serves as a reactive handle for derivatization. Standard reactions involving the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters, which often possess characteristic fragrances.

Etherification: Conversion into ethers by reaction with alkyl halides or other suitable reagents.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid, creating new functional groups for further modification.

Halogenation: Replacement of the hydroxyl group with a halogen, which can then be subjected to a variety of nucleophilic substitution reactions to introduce other functional groups.

These modifications allow for the systematic alteration of the molecule's physical and chemical properties, including its odor profile, polarity, and reactivity.

A significant area of research has focused on the synthesis of fragrant molecules that are structurally related to this compound, particularly 6-methoxy-2,6-dimethyl-heptanol and its derivatives. These compounds have garnered interest for their diverse and often pleasant aromas, ranging from floral and fruity to marine and melon-like notes.

The synthesis of these fragrant molecules often begins with precursors like 6-methyl-5-hepten-2-one (B42903). A key step in the synthesis of 6-methoxy-2,6-dimethyl-heptanol derivatives is the methoxylation of 6-methyl-5-hepten-2-one. This reaction, typically catalyzed by a strong acid such as sulfuric acid in the presence of methanol (B129727), results in the formation of 6-methoxy-6-methyl-2-heptanone. This intermediate is then further elaborated to produce a variety of fragrant alcohols.

A range of novel fragrant molecules have been synthesized from these precursors, each with a unique odor profile. The structural variations introduced during synthesis directly impact the resulting scent.

| Compound | Reported Odor Profile |

| 6-methoxy-2,6-dimethyl-heptanol | Floral, marine, fruity, melon |

| 10-methoxy-2,6,10-trimethylundecan-5-ol | Elegant melon and delicate sea breeze |

| 2-methoxy-2,6-dimethyltridecan-7-ol | Faint scent, fruity, and ocean-like |

| 9-methoxy-5,9-dimethyldec-1-en-4-ol | Melon and elegant floral |

This table presents a selection of fragrant molecules derived from precursors related to this compound and their described odor characteristics.

The Darzens condensation , also known as the glycidic ester condensation, is a crucial reaction in the synthesis of some of these fragrant molecules. wikipedia.orgchemistnotes.com This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). wikipedia.orgchemistnotes.com

In the context of synthesizing derivatives related to 6-methoxy-2,6-dimethyl-heptanol, the Darzens condensation is employed on the intermediate 6-methoxy-6-methyl-2-heptanone. The resulting glycidic ester can then be hydrolyzed and decarboxylated to yield an aldehyde, which is a precursor to the desired fragrant alcohols.

The mechanism of the Darzens condensation begins with the deprotonation of the α-haloester by a strong base to form a resonance-stabilized enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone (in this case, 6-methoxy-6-methyl-2-heptanone). The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the epoxide ring, with the halide acting as the leaving group. wikipedia.orgmychemblog.com

The methoxylation step, as previously mentioned, is critical for introducing the methoxy (B1213986) group that is characteristic of this class of fragrance molecules. The reaction of 6-methyl-5-hepten-2-one with methanol in the presence of an acid catalyst is a key initial transformation that sets the stage for subsequent reactions like the Darzens condensation.

Comparative Studies with Structural Isomers

The study of structural isomers of this compound is essential for understanding how the arrangement of atoms within a molecule influences its chemical and physical properties. Isomers share the same molecular formula but differ in the connectivity or spatial arrangement of their atoms.

While specific comparative studies on the reactivity of this compound and its isomers are not extensively detailed in the literature, general principles of alcohol reactivity can be applied. The reactivity of an alcohol is influenced by factors such as steric hindrance around the hydroxyl group and the stability of potential carbocation intermediates.

For instance, comparing this compound (a primary alcohol) with a hypothetical tertiary isomer like 2,6-dimethyl-2-heptanol (B77958), one would expect differences in their reaction rates and mechanisms. The tertiary alcohol would likely undergo SN1 reactions more readily due to the formation of a more stable tertiary carbocation. Conversely, the primary alcohol would favor SN2 reactions.

Dehydration reactions would also differ. Tertiary alcohols typically dehydrate more easily under acidic conditions than primary alcohols. The branching in the carbon chain of this compound can also influence reactivity by creating steric hindrance, potentially slowing down reactions at the hydroxyl group compared to a less branched primary alcohol like 1-heptanol (B7768884).

This compound possesses a chiral center at the 4-position, meaning it can exist as a pair of enantiomers (R and S isomers). These stereoisomers are non-superimposable mirror images of each other. While enantiomers have identical physical properties in a non-chiral environment (e.g., boiling point, density), they can exhibit different biological activities and interactions with other chiral molecules.

The synthesis of a single enantiomer of this compound would require a stereoselective synthetic route. The characterization of these stereoisomers would involve techniques such as polarimetry to measure their optical rotation and chiral chromatography to separate them.

Precursor Role in Biologically Active Molecule Development

Extensive research of scientific literature and chemical databases did not yield specific information regarding the utilization of this compound as a direct precursor in the synthesis of novel pharmaceuticals. Similarly, no dedicated studies were found that investigated the specific anti-inflammatory, analgesic, or anticancer bioactivities of its derivatives.

The current body of scientific knowledge appears to focus on the synthesis and basic properties of this compound itself, rather than its application as a starting material for drug development. While research exists on the biological activities of various other long-chain alcohols and their derivatives, a direct link to this compound in the context of pharmaceutical research and development is not established in the available literature.

Further investigation into unpublished or proprietary research may be required to ascertain any potential role of this specific compound in the development of biologically active molecules. Based on publicly accessible data, the subsections below cannot be populated with specific research findings as requested.

Utilization in the Synthesis of Novel Pharmaceuticals

No publicly available studies or patents were identified that describe the use of this compound as a precursor in the synthesis of novel pharmaceutical compounds.

Investigation of Derivatives for Specific Bioactivities (e.g., anti-inflammatory, analgesic, anticancer)

No research articles or reports were found detailing the investigation of this compound derivatives for anti-inflammatory, analgesic, or anticancer activities.

Advanced Spectroscopic and Computational Characterization of 4,6 Dimethyl 1 Heptanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules like 4,6-Dimethyl-1-heptanol. It provides a detailed map of the carbon and proton framework within the molecule.

Application of 1D and 2D NMR for Structural Elucidation and Isomer Differentiation

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental in determining the basic structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, in turn, provides information on the number and types of carbon atoms present.

However, for a molecule with multiple chiral centers like this compound, various stereoisomers can exist. Differentiating between these isomers requires more sophisticated two-dimensional (2D) NMR techniques. ruc.dkcreative-biostructure.com These methods provide correlation data that helps in establishing the connectivity between atoms within the molecule.

Key 2D NMR Techniques for Isomer Differentiation:

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, helping to trace the proton-proton connectivity through the carbon skeleton. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms, providing a clear picture of C-H one-bond connections. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular structure and differentiating isomers with similar proton and carbon chemical shifts. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for determining the stereochemistry of a molecule by identifying protons that are close in space, regardless of their bonding connectivity.

The combination of these 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the definitive determination of the relative stereochemistry of the chiral centers in this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide complementary information about the molecular structure and bonding within this compound.

Analysis of Vibrational Modes for Structural Conformation

Covalent bonds within organic molecules are not static; they undergo various vibrations, including stretching and bending, at specific quantized frequencies. libretexts.org When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that match its natural vibrational modes, leading to an IR spectrum. libretexts.org

Characteristic Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C-H | Bending | 1350-1480 |

| C-O | Stretching | 1050-1260 |

The precise positions and intensities of these absorption bands can provide information about the conformational isomers of the molecule. The "fingerprint" region of the IR spectrum, typically from 1500 cm⁻¹ to 500 cm⁻¹, is particularly complex and unique to a specific molecule, allowing for its definitive identification. libretexts.org

Studies on Hydrogen Bonding Networks and Molecular Aggregation in Alcohol Systems

The hydroxyl (-OH) group in this compound allows it to form intermolecular hydrogen bonds. These interactions significantly influence the physical and spectroscopic properties of the alcohol. Both IR and Raman spectroscopy are sensitive to the effects of hydrogen bonding. rsc.orgmdpi.com

In the condensed phase, the O-H stretching vibration in the IR spectrum of an alcohol typically appears as a broad band in the 3200-3600 cm⁻¹ region. This broadening is a direct consequence of the different hydrogen-bonded species present, such as dimers, trimers, and larger aggregates. In contrast, a free, non-hydrogen-bonded O-H group would show a sharp absorption band at a higher frequency (around 3600 cm⁻¹).

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. Changes in the polarizability of a bond during a vibration make it Raman active. elte.hu The study of the low-frequency Raman spectrum can provide insights into the collective vibrational modes of hydrogen-bonded networks. Hyper-Raman spectroscopy, a nonlinear optical technique, is particularly sensitive to the low-frequency librational modes of water and can be used to study the coordination of water molecules around a solute, which is analogous to the study of alcohol aggregation. rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com This makes it an ideal tool for analyzing complex mixtures and identifying individual components, such as this compound in a sample.

In a typical GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a long, thin column. mdpi.comcloudfront.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio, and a mass spectrum is produced.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity by comparing it to a library of known spectra. The retention time from the gas chromatograph provides an additional layer of identification. This technique is widely used in various fields, including environmental analysis, food science, and forensics, for the detection and quantification of volatile and semi-volatile organic compounds. shimadzu.comcloudfront.net

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic compounds, including this compound. The process involves ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. The fragmentation pattern is unique to the compound's structure and serves as a molecular fingerprint.

For primary alcohols like this compound, the molecular ion peak in the mass spectrum is often weak or absent due to its instability. chemistrynotmystery.comlibretexts.org Fragmentation typically occurs through two primary pathways: alpha-cleavage and dehydration. youtube.com

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. chemistrynotmystery.com For a primary alcohol, this fragmentation results in a prominent peak at an m/z of 31, corresponding to the [CH₂OH]⁺ ion. youtube.comwhitman.edu

Dehydration: The loss of a water molecule (H₂O) is another common fragmentation pathway for alcohols, leading to a peak at M-18, where M is the molecular weight of the parent molecule. chemistrynotmystery.comlibretexts.org

The expected fragmentation of this compound would also involve cleavage at the branching points of the alkyl chain, leading to a series of characteristic fragment ions. The analysis of these fragments allows for the precise confirmation of the compound's isomeric structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 144 | [C₉H₂₀O]⁺ | Molecular Ion (likely weak or absent) |

| 126 | [C₉H₁₈]⁺ | Dehydration (Loss of H₂O) |

| 101 | [C₆H₁₃O]⁺ | Cleavage at C3-C4 bond |

| 87 | [C₅H₁₁O]⁺ | Cleavage at C2-C3 bond |

| 71 | [C₅H₁₁]⁺ | Cleavage at C4-C5 bond with charge retention on the alkyl fragment |

| 57 | [C₄H₉]⁺ | Cleavage at C5-C6 bond with charge retention on the isobutyl fragment |

| 43 | [C₃H₇]⁺ | Isopropyl cation from cleavage at the 6-position |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic level, offering insights that can be challenging to obtain through experimental methods alone.

Density Functional Theory (DFT) for Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied in chemistry and materials science to predict molecular properties. For this compound, DFT calculations can elucidate its electronic properties, such as the distribution of electron density, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's reactivity and stability. ugm.ac.id

Furthermore, DFT is instrumental in studying intermolecular interactions. ugm.ac.id It can be used to model the hydrogen bonding between molecules of this compound, as well as its interactions with other molecules in a solution. dntb.gov.ua These calculations provide valuable data on the strength and nature of these interactions, which govern the macroscopic properties of the substance.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. easychair.org For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of its atoms. researcher.life

In the context of biological systems, MD simulations are invaluable for studying ligand-protein binding. easychair.orgresearcher.life These simulations can model the process of this compound binding to a protein's active site, providing detailed information about the binding pathway, the key interactions involved (such as hydrogen bonds and hydrophobic interactions), and the conformational changes in both the ligand and the protein upon binding. nih.govnih.gov This information is crucial for understanding the molecule's biological activity.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. nih.govbiointerfaceresearch.com These models are based on the principle that the properties and activities of a chemical are determined by its molecular structure. nih.gov

For this compound, QSPR models can be developed to predict various physicochemical properties, such as boiling point, solubility, and partition coefficient, based on calculated molecular descriptors. nih.govacs.org Similarly, QSAR models can be used to predict its biological activity against a specific target. These models are powerful tools in chemical and pharmaceutical research for screening new compounds and optimizing their properties. biointerfaceresearch.com

The development of robust QSPR and QSAR models relies on the use of molecular descriptors that effectively capture the structural features of the molecules. libretexts.org One such descriptor is the molecular connectivity index, which is derived from the molecular graph and reflects the degree of branching in the molecule. edusoft-lc.com

A more advanced descriptor is the Molecular Fragments Variable Connectivity Index (mfVCI) . This index considers the contributions of different molecular fragments to a particular property. researchgate.net By assigning variable weights to different fragments, the mfVCI can provide a more accurate description of the structure-property relationship, particularly for complex molecules with various functional groups. researchgate.netnih.gov In the case of this compound, the mfVCI could be used to model properties like its boiling point by considering the contributions of the hydroxyl group and the different alkyl fragments. researchgate.net

Thermodynamic Consistency Validation via Computational Methods (e.g., Perturbed-Chain Statistical Associating Fluid Theory)

Ensuring the thermodynamic consistency of experimental and simulation data is crucial for accurate process design and modeling. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is an equation of state that is particularly well-suited for modeling the thermodynamic properties of complex fluids, including those containing associating molecules like alcohols. researchgate.netunileoben.ac.at

PC-SAFT explicitly accounts for molecular size, chain length, and association interactions, such as hydrogen bonding. ukzn.ac.zaacs.org This makes it a powerful tool for predicting the phase behavior and other thermodynamic properties of systems containing this compound. By comparing the predictions of the PC-SAFT model with experimental data, the thermodynamic consistency of the data can be validated. researchgate.netacs.org

Environmental and Toxicological Research Methodologies

Toxicokinetic and Metabolic Pathway Investigations

Toxicokinetic studies are fundamental to understanding how a chemical is absorbed, distributed, metabolized, and excreted by an organism. This information is crucial for predicting potential target organs and understanding the dose-response relationship.

Dermal Absorption, Gastrointestinal Absorption, and Respiratory Tract Absorption Studies

To assess the potential routes of exposure, studies would be designed to quantify the rate and extent of absorption through the skin, gastrointestinal tract, and respiratory system.

Dermal Absorption: In vitro methods using human or animal skin in Franz diffusion cells are a common initial step. These studies would measure the passage of 4,6-dimethyl-1-heptanol through the skin layers over time. In vivo studies in animal models would involve applying the compound to a defined skin area and measuring its concentration in blood and urine.

Gastrointestinal Absorption: These studies typically involve oral administration of the compound to animal models, followed by analysis of blood, urine, and feces to determine the amount absorbed.

Respiratory Tract Absorption: Inhalation exposure studies in controlled chambers would be conducted to measure the uptake of this compound from the air. This would involve monitoring the concentration of the compound in the inhaled and exhaled air, as well as in the blood.

Biotransformation Pathways and Metabolite Identification

Investigating the biotransformation of this compound is key to understanding its potential for detoxification or metabolic activation into more toxic substances.

In Vitro Metabolism: Incubating this compound with liver microsomes or hepatocytes from humans and relevant animal species would be the primary method to identify potential metabolic pathways, such as oxidation, reduction, or conjugation.

Metabolite Identification: Following administration of the compound to animal models, urine, feces, and bile would be collected. Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy would be used to identify and quantify the metabolites.

In Vitro and In Vivo Toxicological Assessment Methodologies

A battery of toxicological tests is necessary to characterize the potential hazards of a chemical.

Genotoxicity Studies: In Vitro Mammalian Cell Micronucleus Tests and Gene Mutation Assays

Genotoxicity assays are designed to detect the potential of a chemical to cause DNA or chromosomal damage.

In Vitro Mammalian Cell Micronucleus Test: This test would expose cultured mammalian cells to this compound to determine if it causes the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Gene Mutation Assays: The bacterial reverse mutation assay (Ames test) is a widely used initial screen for gene mutations. Additionally, gene mutation assays in mammalian cells, such as the mouse lymphoma assay, would be conducted to assess the potential of this compound to induce point mutations.

Reproductive and Developmental Toxicity Study Designs

These studies are critical for assessing the potential of a substance to interfere with reproduction or normal development.

Reproductive Toxicity Studies: A typical study design would involve exposing one or two generations of animals to this compound and evaluating its effects on mating, fertility, pregnancy, and offspring viability and growth.

Developmental Toxicity Studies: Pregnant animals would be exposed to the compound during key periods of organogenesis. The fetuses would then be examined for any structural abnormalities or developmental delays.

Repeated Dose Oral Toxicity Study Protocols

Repeated dose toxicity studies provide information on the potential health effects of long-term exposure.

Study Protocols: These studies typically involve administering this compound orally to animals for a period of 28 or 90 days. A range of endpoints would be evaluated, including clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues and organs.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The presence of two stereocenters at positions 4 and 6 in 4,6-Dimethyl-1-heptanol implies the existence of four possible stereoisomers. The differential biological activities of stereoisomers are well-documented, making the development of stereoselective synthetic routes a paramount objective for future research. Current synthetic methods often result in racemic mixtures, necessitating challenging and often inefficient separation processes. Future investigations should prioritize the development of asymmetric syntheses to afford enantiomerically pure forms of this compound.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as ketoreductases and lipases, offers a green and highly selective approach to producing chiral alcohols. rjptonline.orgrsc.org Future work could involve screening for or engineering enzymes that can stereoselectively reduce a suitable ketone precursor to the desired stereoisomer of this compound. Dynamic kinetic resolution, combining enzymatic resolution with in situ racemization of the slower-reacting enantiomer, presents another promising avenue. mdpi.comencyclopedia.pub

Metal-Catalyzed Asymmetric Synthesis: Transition-metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are powerful tools for asymmetric hydrogenation of prochiral ketones. Research into the application of these catalysts for the synthesis of precursors to this compound could yield highly efficient and stereoselective routes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Screening and engineering of ketoreductases and lipases. |

| Metal-Catalyzed Asymmetric Synthesis | High efficiency, broad substrate scope. | Development of novel chiral ligands for transition-metal catalysts. |

| Dynamic Kinetic Resolution | Theoretical 100% yield of a single stereoisomer. | Optimization of compatible enzymatic and racemization catalysts. mdpi.comencyclopedia.pub |

Expanded Exploration of Biological Activities and Therapeutic Potential

The biological activities of this compound remain largely uncharted territory. The structural similarity of this compound to other biologically active long-chain and branched-chain alcohols suggests a range of potential applications that warrant investigation.

Future research should focus on:

Antimicrobial Properties: Long-chain fatty alcohols have demonstrated antibacterial activity against various pathogens, including Staphylococcus aureus. mdpi.com Systematic screening of the stereoisomers of this compound against a panel of clinically relevant bacteria and fungi could uncover novel antimicrobial agents.

Signaling and Pheromonal Effects: Branched-chain alcohols are known to act as signaling molecules and pheromones in various organisms. Investigating the potential role of this compound in insect or microbial communication could lead to applications in pest management or biotechnology.

Therapeutic Applications: While direct therapeutic applications are speculative, the lipophilic nature of this compound could make it a candidate for use in drug delivery systems or as a modulator of cell membranes. Some studies have explored the therapeutic potential of very-long-chain fatty acids in the context of alcohol use disorder, suggesting that related lipid molecules could have neurological effects. mdpi.comnih.gov

Advanced Computational Modeling of Reactivity and Interactions

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, computational modeling can offer significant insights into its reactivity and potential interactions with biological systems.

Future computational studies could include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to model the transition states of potential synthetic reactions, aiding in the design of more efficient and selective catalysts. acs.orgresearchgate.netnih.gov Furthermore, DFT can be used to predict spectroscopic properties, which would be invaluable for the characterization of the different stereoisomers.

Molecular Docking and Dynamics: To explore potential biological activities, molecular docking simulations can be used to predict the binding affinity of this compound and its stereoisomers to the active sites of various enzymes or receptors. Molecular dynamics simulations can then provide insights into the stability of these interactions over time.

Machine Learning Approaches: As high-throughput experimentation becomes more common, machine learning algorithms can be trained on reaction data to predict the outcomes of different synthetic routes and to identify optimal reaction conditions for the synthesis of this compound. ucla.edu

| Modeling Technique | Application for this compound | Potential Outcome |

| Quantum Mechanics (DFT) | Modeling reaction mechanisms and transition states. | Design of stereoselective catalysts. acs.orgresearchgate.netnih.gov |

| Molecular Docking | Predicting binding to biological targets. | Identification of potential therapeutic targets. |

| Molecular Dynamics | Simulating molecule-protein interactions over time. | Understanding the stability and dynamics of binding. |

| Machine Learning | Predicting reaction outcomes from experimental data. | Optimization of synthetic protocols. ucla.edu |

Role in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry emphasize the use of sustainable resources and the minimization of waste. This compound and its synthesis can be situated within this framework in several promising ways.

Future research in this area should explore:

Biofuel Potential: Branched-chain higher alcohols are considered advanced biofuels with advantages over ethanol, such as higher energy density and lower hygroscopicity. researchgate.net Investigating the combustion properties of this compound and developing microbial production routes from renewable feedstocks could establish it as a viable biofuel. nih.gov

Renewable Feedstocks: Developing synthetic routes that utilize renewable starting materials is a cornerstone of green chemistry. Research into the production of this compound from biomass-derived precursors would significantly enhance its sustainability profile.

Green Solvents and Reagents: The use of alcohols as environmentally benign solvents and reagents is a growing area of interest. nih.gov Exploring the utility of this compound as a green solvent or as a building block in sustainable chemical processes could open up new applications. For instance, long-chain alcohols can be produced from the pyrolysis of waste plastics, offering a circular economy approach. acs.org

The future of research on this compound is rich with possibilities. By focusing on the development of stereoselective synthetic methods, a thorough investigation of its biological properties, the application of advanced computational tools, and its integration into sustainable chemical practices, the scientific community can unlock the full potential of this intriguing molecule. The avenues outlined here provide a strategic roadmap for future studies that promise to expand our fundamental understanding and uncover novel applications for this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6-dimethyl-1-heptanol with high purity?

- Methodology : Use catalytic hydrogenation of 4,6-dimethyl-1-heptanal or Grignard reactions with appropriate alkyl halides and ketones. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Validate purity using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy .

- Key Parameters :

| Catalyst | Reaction Temp (°C) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Pd/C | 80–100 | 65–75 | ≥98% |

| NaBH₄ | 25–40 | 50–60 | ≥95% |

Q. How can physicochemical properties (e.g., log P, vapor pressure) of this compound be experimentally determined?

- Methodology :

- log P (Partition Coefficient) : Shake-flask method using octanol/water phases, analyzed via UV-Vis spectroscopy .

- Vapor Pressure : Use a static method with a vapor pressure balance or Antoine equation extrapolation from boiling point data .

- Note : Existing data gaps (e.g., missing viscosity, explosive limits) require experimental validation under controlled conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for vapor protection .

- Emergency Measures : In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen .

- Environmental Control : Avoid drainage contamination due to potential aquatic toxicity (Water Hazard Class 1) .

Advanced Research Questions

Q. How can computational tools predict the metabolic pathways or biodegradation of this compound?

- Methodology :

- Use databases like BKMS_METABOLIC or PISTACHIO to model enzymatic degradation routes.

- Apply density functional theory (DFT) to simulate reaction intermediates and transition states .

- Example Workflow :

| Software | Application | Output Metrics |

|---|---|---|

| Gaussian | DFT for reaction energetics | ΔG (kcal/mol), activation barriers |

| MetaCyc | Pathway prediction | Enzyme commission numbers |

Q. How should researchers resolve contradictions in reported spectral data (e.g., IR peaks, NMR shifts) for this compound?

- Methodology :

- Cross-reference with NIST Chemistry WebBook spectra (IR, MS) under standardized conditions (gas phase, 25°C) .

- Perform triplicate measurements using calibrated instruments and report confidence intervals .

Q. What experimental designs are optimal for studying the compound’s role in surfactant or lipid membrane systems?

- Methodology :

- Langmuir-Blodgett Trough : Measure surface pressure-area isotherms to assess monolayer stability.

- Fluorescence Microscopy : Incorporate fluorescent probes (e.g., Nile Red) to visualize membrane integration .

- Design Table :

| Parameter | Optimal Range | Instrumentation |

|---|---|---|

| Temperature | 25–37°C | Thermostated bath |

| Concentration | 0.1–1.0 mM | Microbalance |

Methodological Best Practices

Q. How to ensure reproducibility in synthetic protocols for this compound?

- Recommendations :

- Document reaction parameters (catalyst loading, stirring rate) using electronic lab notebooks.

- Validate yields/purity via independent labs using shared reference standards .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

- Methods :

- Probit Analysis : Fit sigmoidal curves to LD₅₀/LC₅₀ data.

- ANOVA with Tukey’s HSD : Compare treatment groups for significance (p < 0.05) .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.